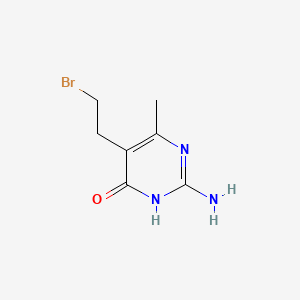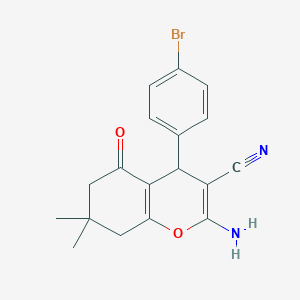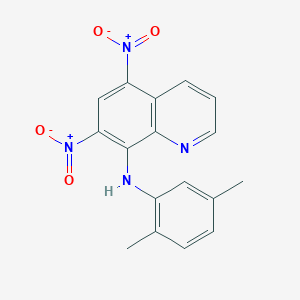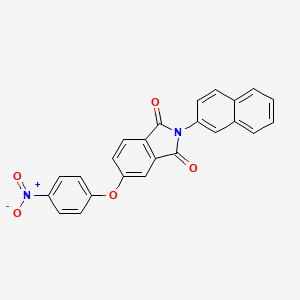![molecular formula C24H20N6O B11712060 5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bencil-3-[(2Z)-2-(4-metoxibencilideno)hidrazinil]-5H-[1,2,4]triazino[5,6-b]indol es un compuesto orgánico complejo con una fórmula molecular de C24H20N6O . Este compuesto pertenece a la clase de triazinoindoles, que son conocidos por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de 5-bencil-3-[(2Z)-2-(4-metoxibencilideno)hidrazinil]-5H-[1,2,4]triazino[5,6-b]indol típicamente implica la condensación de materiales de partida apropiados bajo condiciones de reacción específicas . Un método común incluye la reacción de isatinas sustituidas con bencilo con derivados de hidracina, seguido de ciclización para formar el núcleo de triazinoindol . Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, como el control de la temperatura, el pH y el tiempo de reacción .
Análisis De Reacciones Químicas
Este compuesto experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
5-Bencil-3-[(2Z)-2-(4-metoxibencilideno)hidrazinil]-5H-[1,2,4]triazino[5,6-b]indol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-bencil-3-[(2Z)-2-(4-metoxibencilideno)hidrazinil]-5H-[1,2,4]triazino[5,6-b]indol involucra su capacidad para unirse a objetivos moleculares específicos. Por ejemplo, como quelante de hierro, se une selectivamente a iones ferrosos, interrumpiendo la homeostasis del hierro en las células . Esta interrupción puede conducir al arresto del ciclo celular y la apoptosis, particularmente en las células cancerosas . El compuesto también puede interactuar con otras vías celulares, contribuyendo a sus efectos biológicos .
Comparación Con Compuestos Similares
Los compuestos similares a 5-bencil-3-[(2Z)-2-(4-metoxibencilideno)hidrazinil]-5H-[1,2,4]triazino[5,6-b]indol incluyen otros derivados de triazinoindol e indoloquinoxalinas . Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes, lo que puede impactar significativamente su actividad biológica y propiedades químicas . Por ejemplo, los triazinoindoles sustituidos con terc-butilo han mostrado una mayor actividad biológica en comparación con sus contrapartes no sustituidas .
Propiedades
Fórmula molecular |
C24H20N6O |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-benzyl-N-[(Z)-(4-methoxyphenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C24H20N6O/c1-31-19-13-11-17(12-14-19)15-25-28-24-26-23-22(27-29-24)20-9-5-6-10-21(20)30(23)16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,28,29)/b25-15- |
Clave InChI |
NKZFEUMNXCVOLZ-MYYYXRDXSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N\NC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)





![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
